Poly(methylmethacrylate)

Optical Materials Transparent Plastics Illumination

PMMA (CAS 9011-14-7) delivers 92–93% light transmittance, significantly exceeding PC (89–90%). It resists yellowing and mechanical degradation under UV exposure, outperforming ABS and ASA in outdoor tests. For impact-critical uses, copolymer-modified PMMA boosts impact strength 250% while retaining 90% optical clarity. In orthopedic bone cements, molecular weight and PDI control enable precise viscosity engineering; reactive extrusion yields 166% higher flexural strength. Choose PMMA for uncompromised performance in optics, automotive lighting, medical devices, and durable outdoor applications.

Molecular Formula C5H8O2
CH2C(CH3)COOCH3
C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 9011-14-7
Cat. No. B3431434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(methylmethacrylate)
CAS9011-14-7
Molecular FormulaC5H8O2
CH2C(CH3)COOCH3
C5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC
InChIInChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
InChIKeyVVQNEPGJFQJSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 10 mg/mL at 63.5° F (NTP, 1992)
0.15 M
Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons
Miscible with ethanol, ethyl ether, acetone;  soluble in chloroform
1.500 lb/100 lb water at 68.02 °F
Sol in chloroform
For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page.
15 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.6
Slightly soluble in water;  soluble in ether and acetone
Soluble (in ethanol)
1.5%

Structure & Identifiers


Interactive Chemical Structure Model





Poly(methyl methacrylate) (PMMA) CAS 9011-14-7: Technical Baseline and Procurement Context


Poly(methyl methacrylate) (PMMA), a transparent thermoplastic, is widely specified for applications requiring high optical clarity and weatherability [1]. It is an amorphous polymer with a glass transition temperature (Tg) typically in the range of 104–105°C [2]. PMMA is synthesized via various polymerization methods, including bulk, solution, and suspension polymerization, each yielding materials with distinct molecular weight distributions and particle morphologies that directly impact downstream processing and final properties [3]. Its selection is often based on a balance of optical, mechanical, and thermal properties relative to cost and processing requirements [4].

Critical Performance Gaps: Why In-Class Substitution of PMMA (CAS 9011-14-7) Is Not Straightforward


Direct substitution of PMMA with other transparent thermoplastics like polycarbonate (PC) or polystyrene (PS) is often untenable due to significant divergences in key performance metrics. While all three are optically clear, their distinct mechanical, thermal, and chemical resistance profiles dictate application suitability [1]. For instance, PC offers vastly superior impact strength, but at the cost of lower light transmission and greater susceptibility to UV degradation without stabilization [1]. Conversely, PS is an economical alternative but exhibits poor weatherability and low impact strength, limiting its use in durable goods [1]. Even within the PMMA class, variations in molecular weight, tacticity, and polymerization method can lead to substantial differences in processability, mechanical behavior, and long-term stability, making a simple one-to-one replacement without rigorous validation a high-risk endeavor [2][3].

Quantitative Differentiation: PMMA (CAS 9011-14-7) Performance Evidence Against Comparators


Superior Visible Light Transmission vs. Polycarbonate and Polystyrene

PMMA demonstrates superior optical clarity compared to its primary transparent alternatives, polycarbonate (PC) and polystyrene (PS). In standardized testing, PMMA achieves a light transmittance of 92-93%, which is measurably higher than PC (89-90%) and PS (88-90%) [1]. This difference, while seemingly small, is critical for applications where maximizing light throughput is paramount, such as in optical lenses and light guides [1]. Independent vendor data from Kuraray further corroborates this, listing PMMA's light transmission at 93% via ASTM D1003, compared to 89% for PC and 90% for PS [2].

Optical Materials Transparent Plastics Illumination

Enhanced UV Weatherability and Color Stability Compared to ABS and ASA

PMMA demonstrates significantly greater resistance to weathering-induced degradation compared to acrylonitrile butadiene styrene (ABS) and acrylonitrile styrene acrylate (ASA). In a study comparing natural and accelerated weathering over one year, PMMA samples showed the best overall performance in maintaining both mechanical properties and color stability [1]. The study notes that while PMMA exhibited minimal change, ABS and ASA, which contain butadiene monomer, degraded much more rapidly [1]. Furthermore, the yellowness index (YI) of unstabilized PMMA can increase dramatically to 59.5 after UV exposure, while properly stabilized PMMA formulations maintain a YI of just 2-12, a critical distinction for maintaining optical quality [2].

Weatherability Polymer Degradation Automotive Materials

Impact Strength Enhancement via Copolymer Modification: A 250% Improvement Over Unmodified PMMA

While unmodified PMMA is known for its brittleness, its impact strength can be dramatically increased through copolymerization with specific block copolymers. A study demonstrated that incorporating 5 wt.% of a 10K PI-PMMA block copolymer into a PMMA matrix resulted in an approximately 250% increase in impact strength compared to pure PMMA [1]. This modification strategy achieves a better balance between toughness and optical clarity compared to blending with PI homopolymer, which only increased impact strength by about 40% and significantly reduced light transmittance to 80% of pure PMMA [1].

Impact Modification Polymer Blends Toughening

Laser Processing: Wavelength-Dependent Efficiency Dictates Equipment Selection

The efficiency of laser cutting PMMA is highly dependent on the laser's wavelength. CO₂ lasers, operating at 10,600 nm, are highly effective because PMMA strongly absorbs this wavelength, enabling clean and precise cuts [1]. In stark contrast, diode lasers operating at 450 nm are largely ineffective on clear PMMA, as the material is transparent to this wavelength and only absorbs approximately 7% of the energy [2]. This low absorption rate means a 10W diode laser provides an effective power of only 0.7W for cutting, leading to inefficient processing and poor edge quality [2].

Laser Cutting Material Processing Manufacturing

Molecular Weight and PDI Impact on Processing Viscosity and Mechanical Properties

The molecular weight and polydispersity index (PDI) of PMMA are not just academic parameters; they directly control key processing and performance characteristics. For instance, commercial PMMA grades can have a weight-averaged molecular weight (Mw) ranging from 8×10⁴ to 338×10⁴, with corresponding PDI values from 2.8 to 4.7 [1]. This variation has a profound impact. In bone cement formulations, cement viscosity is dictated by the combination of polymer molecular weight and the polymer-to-monomer ratio; increasing molecular weight directly increases viscosity, which is critical for handling and application [2]. Furthermore, a study on PMMA synthesized via reactive extrusion showed that a process yielding a narrower molecular weight distribution resulted in a 166.2% increase in flexural strength and a 230.5% increase in impact strength compared to pure PMMA [3].

Polymer Processing Rheology Mechanical Properties

High-Value Application Scenarios for PMMA (CAS 9011-14-7) Derived from Performance Evidence


High-Precision Optical Components and Light Guides

For applications such as optical lenses, light guide plates for LCD displays, and high-end LED lighting, the 2-4% higher light transmittance of PMMA (92-93%) over polycarbonate (89-90%) is a critical differentiator [1]. This directly translates to improved energy efficiency and brighter, clearer illumination. The selection of PMMA over PC or PS in this scenario is justified by the quantitative evidence of its superior optical performance [1][2].

Durable Outdoor and Automotive Exterior Components

PMMA's superior weatherability, demonstrated by its resistance to yellowing and mechanical degradation compared to ABS and ASA in both natural and accelerated aging tests, makes it the material of choice for long-life outdoor applications [1]. This includes automotive tail lights, exterior signage, and architectural glazing, where maintaining optical clarity and structural integrity under UV exposure is a primary requirement. The evidence confirms that PMMA will outlast alternative materials in these environments [1][2].

Impact-Resistant Transparent Parts via Copolymer Modification

When an application demands both the optical clarity of PMMA and significantly enhanced impact resistance, a copolymer-modified PMMA, such as one containing a PI-PMMA block copolymer, offers a validated solution [1]. The evidence shows a 250% increase in impact strength over unmodified PMMA, while maintaining 90% of the optical transmittance. This makes it a viable alternative for protective visors, safety shields, and certain automotive lighting components where unmodified PMMA would be too brittle [1].

Medical-Grade PMMA Bone Cement with Tailored Viscosity

In orthopedic surgery, the handling characteristics of PMMA bone cement are paramount and are directly controlled by the molecular weight and PDI of the PMMA powder [1]. The evidence confirms that cement viscosity is a function of polymer molecular weight and the polymer-to-monomer ratio, and that these parameters can be precisely engineered [1][2]. Furthermore, advancements in PMMA synthesis, such as reactive extrusion, have been shown to produce cements with 166.2% greater flexural strength and 230.5% greater impact strength compared to conventional materials, enabling more durable and reliable implants [3].

Technical Documentation Hub

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